

Application Note: Covalent Conjugation of Antibodies with Alexa Fluor 647

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Compound of Interest

Compound Name: CC-647

Cat. No.: B15611326

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Introduction

This application note provides a detailed protocol for the covalent conjugation of antibodies with Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This procedure utilizes the Alexa Fluor 647 N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on the antibody to form a stable amide bond. The resulting fluorescently labeled antibodies are valuable tools for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. The protocol described here is a general guideline and may require optimization depending on the specific antibody and its concentration.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Commercial kits, such as the Alexa Fluor® 647 Conjugation Kit - Lightning-Link® (ab269823) or the Alexa Fluor® 647 Protein Labeling Kit (A20173), offer a streamlined workflow and contain all necessary reagents.^{[1][2]}

Reagent/Material	Specifications	Supplier Examples
Antibody	Purified IgG, 0.5-2 mg/mL in an amine-free buffer (e.g., PBS)	Various
Alexa Fluor 647 NHS Ester	Amine-reactive succinimidyl ester	Thermo Fisher Scientific, AAT Bioquest
Anhydrous Dimethyl Sulfoxide (DMSO)	High-purity, molecular biology grade	Sigma-Aldrich
Sodium Bicarbonate (NaHCO ₃)	Reagent grade	Sigma-Aldrich
Phosphate-Buffered Saline (PBS)	pH 7.2-7.4	Various
1 M Hydrochloric Acid (HCl)	For pH adjustment	Sigma-Aldrich
1 M Sodium Hydroxide (NaOH)	For pH adjustment	Sigma-Aldrich
Purification Resin/Column	Size-exclusion chromatography (e.g., Sephadex G-25) or spin columns	Bio-Rad, Thermo Fisher Scientific
Collection Tubes	Microcentrifuge tubes	Various
Spectrophotometer	Capable of measuring absorbance at 280 nm and ~650 nm	Various

Experimental Protocol

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.^[2] Adjustments may be necessary for different antibody amounts or types. For smaller scale conjugations (20-100 µg), microscale labeling kits are available.^[3]

Antibody Preparation

- The antibody to be labeled must be purified and in an appropriate buffer.[1] The buffer should be free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[4][5]
- Ideal antibody concentration is 1-2 mg/mL.[6][7] If the antibody concentration is higher, it should be diluted. If it is lower, it should be concentrated.
- The recommended buffer pH is between 6.5 and 8.5.[6]

Preparation of Reagents

- 1 M Sodium Bicarbonate Buffer (pH 8.3-9.0): Dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[2] Adjust the pH to be within the 8.3-9.0 range using 1 M NaOH or 1 M HCl if necessary.[4] This buffer is used to increase the pH of the reaction mixture to facilitate the reaction between the NHS ester and primary amines.[2][8]
- 10 mg/mL Alexa Fluor 647 NHS Ester Stock Solution: Immediately before use, dissolve 1 mg of Alexa Fluor 647 NHS ester in 100 μ L of anhydrous DMSO.[4] Vortex to ensure the dye is fully dissolved. This stock solution should be used promptly as NHS esters are not stable in solution.[9]

Antibody Labeling Reaction

- Transfer 0.5 mL of the 2 mg/mL antibody solution to a reaction tube.
- Add 50 μ L of the 1 M sodium bicarbonate buffer to the antibody solution and mix gently. This will raise the pH of the solution to the optimal range for conjugation.[2]
- Slowly add a calculated volume of the 10 mg/mL Alexa Fluor 647 NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody for IgG is typically between 5:1 and 20:1.[4] For initial experiments, a molar ratio of 10:1 is a good starting point.
- Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4] Some protocols suggest incubation for 15 minutes at room temperature.[1]

Purification of the Conjugated Antibody

Purification is necessary to remove unconjugated Alexa Fluor 647 dye. Size-exclusion chromatography using a spin column is a common and efficient method.^[4]

- Prepare a spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.
- Load the entire reaction mixture onto the center of the equilibrated column.
- Centrifuge the column according to the manufacturer's recommendations (e.g., 2000 x g for 5 minutes).^[4]
- The labeled antibody will be collected in the eluate. The unconjugated dye will remain in the column resin.

Characterization of the Conjugated Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and ~650 nm (A_{650}) using a spectrophotometer.
- Calculate the antibody concentration and the DOL using the following equations:
 - Antibody Concentration (mg/mL) = $[A_{280} - (A_{650} \times \text{Correction Factor})] / (\text{Antibody Extinction Coefficient}) \times \text{Dilution Factor}$
 - The correction factor for Alexa Fluor 647 at 280 nm is typically around 0.03.
 - The extinction coefficient for a typical IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$.
 - Degree of Labeling (DOL) = $(A_{650} \times \text{Antibody Molecular Weight}) / (\text{Dye Extinction Coefficient} \times \text{Antibody Concentration in mg/mL})$
 - The extinction coefficient for Alexa Fluor 647 is $\sim 239,000 \text{ M}^{-1}\text{cm}^{-1}$.

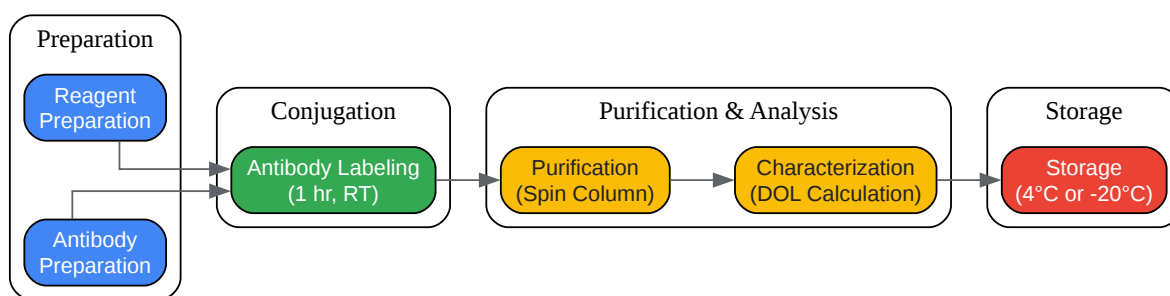
- The molecular weight of IgG is ~150,000 g/mol .

An optimal DOL for most applications is between 3 and 7.[2]

Storage of the Conjugated Antibody

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[6] A carrier protein such as 0.1% bovine serum albumin (BSA) can also be added to improve stability.[4]

Experimental Workflow Diagram



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Caption: Workflow for Alexa Fluor 647 antibody conjugation.

Quantitative Data Summary

Parameter	Recommended Value/Range
Antibody Concentration	0.5 - 2 mg/mL[6]
Reaction Buffer pH	8.3 - 9.0[2][4][8]
Dye:Antibody Molar Ratio (for IgG)	5:1 to 20:1[4]
Incubation Time	15 - 60 minutes[1][4]
Incubation Temperature	Room Temperature[1][4]
Optimal Degree of Labeling (DOL)	3 - 7[2]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Inactive dye (hydrolyzed NHS ester)- Low pH of reaction buffer- Presence of primary amines in antibody buffer	- Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use.- Ensure the pH of the reaction mixture is between 8.3 and 9.0.- Buffer exchange the antibody into an amine-free buffer like PBS.
High DOL (Over-labeling)	- Too high a dye:antibody molar ratio	- Reduce the amount of Alexa Fluor 647 NHS ester used in the reaction.
Precipitation of Antibody	- High concentration of organic solvent (DMSO)- Over-labeling	- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.[4]- Reduce the dye:antibody molar ratio.
Low Antibody Recovery	- Inefficient purification	- Ensure the spin column is not overloaded and is used according to the manufacturer's instructions.

Conclusion

This protocol provides a robust method for conjugating Alexa Fluor 647 to antibodies. By carefully controlling the reaction conditions, particularly the pH and the dye-to-antibody ratio, researchers can consistently produce high-quality fluorescently labeled antibodies for a variety of downstream applications. For simplified and rapid conjugation, commercially available kits offer a convenient alternative.^{[1][10]}

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